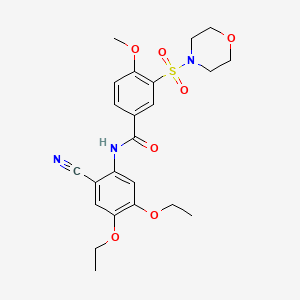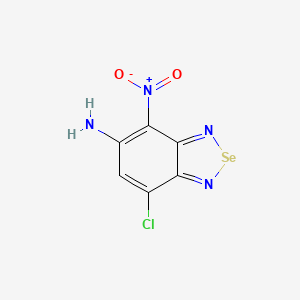
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it could be involved in multiple types of chemical reactions and interactions due to its diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE likely involves multiple steps, including the formation of the benzamide core, introduction of the cyano and ethoxy groups, and the attachment of the morpholine sulfonyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE may undergo various chemical reactions, including:
Oxidation: The methoxy group could be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group could be reduced to an amine.
Substitution: The ethoxy groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield an aldehyde or carboxylic acid, while reduction of the cyano group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific molecular targets involved in disease processes.
Industry
In industry, N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE might be used in the development of new materials, coatings, or other applications requiring specific chemical properties.
Mechanism of Action
The mechanism by which N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamides with different substituents, such as:
- N-(2-CYANO-4,5-DIMETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(PIPERIDINE-4-SULFONYL)BENZAMIDE
Uniqueness
The uniqueness of N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H27N3O7S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H27N3O7S/c1-4-32-20-12-17(15-24)18(14-21(20)33-5-2)25-23(27)16-6-7-19(30-3)22(13-16)34(28,29)26-8-10-31-11-9-26/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,25,27) |
InChI Key |
LNBWOJAPRANQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-cyclohexylurea](/img/structure/B11501964.png)
![2-methyl-5-[(3-methylpyridin-2-yl)amino]-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B11501967.png)
![Methyl 2-[(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11501972.png)
![5-(4-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501973.png)
![methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate](/img/structure/B11501975.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B11501979.png)

![Methyl 3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11501982.png)
methanone](/img/structure/B11501984.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B11501991.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11502007.png)
![Dimethyl 2,6-diamino-4-[3-(trifluoromethyl)phenyl]furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11502014.png)
![N-(2,6-dimethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11502022.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide](/img/structure/B11502026.png)
